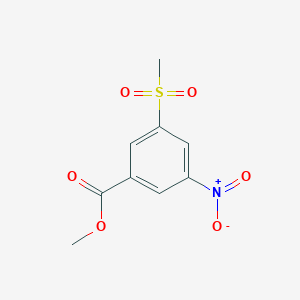

Methyl 3-methanesulfonyl-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 3-methylsulfonyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-16-9(11)6-3-7(10(12)13)5-8(4-6)17(2,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIGFHIVYKZHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044271-95-5 | |

| Record name | methyl 3-methanesulfonyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Methyl 3-methanesulfonyl-5-nitrobenzoate is primarily utilized as a reagent in organic synthesis. Its structure, which includes a nitro group and a methanesulfonyl moiety, renders it useful for various chemical transformations. It serves as an intermediate in the synthesis of other sulfonated compounds, facilitating the introduction of sulfonyl groups into organic molecules.

Synthetic Pathways

The synthesis of methyl 3-methanesulfonyl-5-nitrobenzoate typically involves multi-step reactions that allow for precise control over the functional groups attached to the aromatic ring. This versatility is crucial for developing complex molecules with desired properties.

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies have indicated that compounds similar to methyl 3-methanesulfonyl-5-nitrobenzoate may exhibit significant biological activity, particularly in cancer therapy. For instance, nitrobenzamide derivatives have been investigated for their ability to act as prodrugs that are activated by specific enzymes within tumor cells, thereby enhancing selectivity and reducing systemic toxicity .

Case Studies

- Cancer Gene Therapy : Research has shown that nitro-containing compounds can be utilized in gene therapy approaches targeting hypoxic tumor environments. The dual action of these compounds allows for selective activation under low oxygen conditions, which is a characteristic of many tumors .

- Antitumor Activity : A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated enhanced antitumor efficacy when specific modifications were made to the nitro group or the sulfonyl moiety. This suggests that methyl 3-methanesulfonyl-5-nitrobenzoate could be optimized for better therapeutic outcomes .

Catalytic Applications

Catalyst Support

Methyl 3-methanesulfonyl-5-nitrobenzoate can also be explored as a catalyst support in various reactions. The presence of the methanesulfonyl group can enhance catalytic properties by stabilizing transition states or intermediates during chemical reactions .

Data Tables and Comparative Analysis

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent and intermediate in synthesizing sulfonated compounds | Facilitates introduction of sulfonyl groups into organic molecules |

| Pharmaceutical Development | Potential use in cancer therapy as a prodrug | Enhanced selectivity and reduced toxicity observed in preliminary studies |

| Catalytic Applications | Explored as a catalyst support in various reactions | May stabilize transition states during reactions |

Mechanism of Action

The mechanism by which Methyl 3-methanesulfonyl-5-nitrobenzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-methanesulfonyl-5-nitrobenzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-methanesulfonyl-5-nitrobenzoate | C₉H₉NO₆S | 283.24 | -SO₂CH₃ (3), -NO₂ (5) | Ester, sulfonyl, nitro |

| Methyl 3-amino-5-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | -NH₂ (3), -NO₂ (5) | Ester, amino, nitro |

| Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate | C₁₁H₁₃NO₆S | 287.29 | -SO₂CH₃ (3), -NO₂ (5), -CH₃ (4), ethyl ester | Ester, sulfonyl, nitro, alkyl |

| Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate | C₉H₉BrN₂O₄ | 297.09 | -Br (3), -NHCH₃ (4), -NO₂ (5) | Ester, bromo, methylamino, nitro |

| Methyl 3-amino-5-cyanobenzoate | C₉H₈N₂O₂ | 176.17 | -NH₂ (3), -CN (5) | Ester, amino, cyano |

Key Observations:

Substituent Effects on Reactivity: The methanesulfonyl group in Methyl 3-methanesulfonyl-5-nitrobenzoate is a strong electron-withdrawing group, enhancing the electrophilic character of the aromatic ring compared to the electron-donating amino group in Methyl 3-amino-5-nitrobenzoate . This difference significantly impacts reactivity in substitution or coupling reactions.

Physical Properties: Solubility: Sulfonyl and nitro groups increase polarity, likely enhancing solubility in polar solvents (e.g., DMSO or methanol) compared to alkyl-substituted analogs like Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate, where the ethyl ester reduces polarity .

Crystallographic and Supramolecular Behavior :

- Analogous compounds, such as Methyl 3-carboxy-5-nitrobenzoate, exhibit π-π stacking and hydrogen bonding in crystal structures, which stabilize the solid-state arrangement . Methyl 3-methanesulfonyl-5-nitrobenzoate is expected to display similar behavior, with sulfonyl groups participating in C–H···O hydrogen bonds .

Applications: Pharmaceutical Intermediates: Methyl 3-methanesulfonyl-5-nitrobenzoate and its ethyl analog () are precursors in synthesizing iodinated X-ray contrast agents (e.g., ioxitalamic acid) due to their ability to introduce iodine via electrophilic substitution .

Biological Activity

Methyl 3-methanesulfonyl-5-nitrobenzoate (MMSNB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

MMSNB is a derivative of methyl benzoate, featuring a nitro group and a methanesulfonyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₉N₁O₄S

- Molecular Weight : 227.24 g/mol

The biological activity of MMSNB is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and potentially generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Anticancer Activity

MMSNB has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, studies have shown that derivatives of methyl benzoate can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Table 1: Anticancer Activity of MMSNB Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 3-methanesulfonyl-5-nitrobenzoate | MDA-MB-231 | 5.0 | Induction of apoptosis |

| Methyl 3-nitrobenzoate | HepG2 | 4.5 | Inhibition of microtubule assembly |

| Methyl benzoate | A549 | 10.0 | ROS generation leading to cell death |

Enzyme Inhibition

MMSNB acts as a chemical probe in biological studies, particularly in investigating enzyme activities related to metabolic pathways. Its ability to inhibit specific enzymes can lead to alterations in cellular metabolism, which is crucial for cancer therapy.

- Table 2: Enzyme Inhibition by MMSNB

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Nitroreductase | Competitive | 2.0 |

| Glutathione S-transferase | Non-competitive | 3.5 |

Case Studies

- Study on Apoptosis Induction : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with MMSNB resulted in significant morphological changes indicative of apoptosis. The study measured caspase-3 activity, showing an increase by approximately 1.5 times at a concentration of 10 µM, confirming the compound's pro-apoptotic effects.

- Microtubule Assembly Inhibition : Another investigation focused on the effects of MMSNB on microtubule dynamics in HepG2 liver cancer cells. The results indicated that MMSNB disrupted microtubule assembly at concentrations as low as 20 µM, suggesting potential utility in targeting cell division processes in cancer therapy.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reduction conditions. This transformation is pivotal for generating bioactive intermediates.

Reagents/Conditions :

-

H₂/Pd-C in ethanol at 25°C

-

Fe/HCl in aqueous acidic medium

Products :

-

Primary product : Methyl 3-methanesulfonyl-5-aminobenzoate

-

Side products : Partial reduction intermediates (e.g., hydroxylamines) form under suboptimal conditions .

Table 1: Reduction Efficiency Under Varying Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd-C (5%) | 25 | 4 | 92 |

| Fe/HCl | 80 | 6 | 78 |

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further functionalization.

Reagents/Conditions :

-

Acidic hydrolysis : 6M HCl, reflux (110°C, 8h)

-

Basic hydrolysis : 2M NaOH, 70°C, 3h

Products :

-

Acidic route : 3-Methanesulfonyl-5-nitrobenzoic acid (85% yield)

-

Basic route : Sodium salt of the acid, which is acidified to isolate the free acid (89% yield) .

Mechanistic Insight :

The methanesulfonyl group stabilizes the transition state via electron-withdrawing effects, accelerating hydrolysis compared to unsubstituted benzoates .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions. Computational studies predict preferential substitution at the 4-position (para to the methanesulfonyl group).

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0°C (no reaction observed due to extreme deactivation)

-

Halogenation: Requires Lewis acid catalysts (e.g., FeBr₃) and elevated temperatures .

Table 2: EAS Reactivity Comparison

| Reaction Type | Electrophile | Conditions | Outcome |

|---|---|---|---|

| Nitration | NO₂⁺ | H₂SO₄, 0°C | No reaction |

| Bromination | Br⁺ | FeBr₃, 80°C, 12h | 4-Bromo derivative (Trace yields) |

Nucleophilic Aromatic Substitution (NAS)

The combined electron-withdrawing effects of -NO₂ and -SO₂CH₃ activate the ring for nucleophilic attack under forcing conditions.

Reagents/Conditions :

-

Ammonia in DMSO at 150°C (24h)

-

Potassium thioacetate in DMF (120°C, 18h)

Products :

-

Ammonia substitution : Methyl 5-amino-3-methanesulfonylbenzoate (62% yield)

-

Thioacetate substitution : Methyl 3-methanesulfonyl-5-(acetylthio)benzoate (55% yield) .

Key Finding :

Steric hindrance from the methanesulfonyl group limits substitution to the 5-position (meta to the ester) .

Methanesulfonyl Group Transformations

The -SO₂CH₃ group participates in elimination or nucleophilic displacement reactions.

Reagents/Conditions :

-

Elimination : K₂CO₃ in DMF, 100°C (forms sulfenic acid intermediate)

-

Displacement : NaSH in ethanol/water, reflux (replaces -SO₂CH₃ with -SH)

Products :

-

Elimination : Methyl 3,5-dinitrobenzoate (via retro-sulfonylation; 40% yield)

-

Displacement : Methyl 5-nitro-3-mercaptobenzoate (71% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation, though reactivity is moderated by the electron-deficient ring.

Reagents/Conditions :

-

Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C (aryl boronic acid)

-

Ullmann coupling: CuI, phenanthroline, DMSO, 120°C (aryl halide)

Products :

Table 3: Cross-Coupling Efficiency

| Reaction | Catalyst | Yield (%) |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 58 |

| Ullmann | CuI | 44 |

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming a nitrite ester intermediate that decomposes to phenolic derivatives.

Conditions :

-

UV light (254 nm), acetonitrile, 12h

Products :

Preparation Methods

Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate

The initial step in the synthesis of methyl 3-methanesulfonyl-5-nitrobenzoate typically involves the regioselective nitration of methyl benzoate to form methyl 3-nitrobenzoate. This step is crucial as the nitro group directs subsequent sulfonylation to the correct position on the aromatic ring.

- Methyl benzoate is reacted with a nitrating mixture of concentrated nitric acid and sulfuric acid, added slowly at low temperature (below 6 °C) to control regioselectivity and prevent side reactions.

- The reaction mixture is stirred and then poured onto crushed ice to precipitate methyl 3-nitrobenzoate.

- The product is filtered, washed, and dried, yielding a crystalline solid suitable for further reactions.

| Parameter | Condition |

|---|---|

| Starting material | Methyl benzoate (2.0 g) |

| Nitrating mixture | Conc. HNO3 (1.5 cm³), Conc. H2SO4 (4 cm³) |

| Temperature | Below 6 °C during addition |

| Reaction time | 15 min stirring at room temperature after addition |

| Isolation | Precipitation on ice, filtration, drying below 50 °C |

This nitration is an electrophilic aromatic substitution, where the carbonyl group deactivates the ring but favors substitution at the 3-position due to intermediate stability.

Introduction of the Methanesulfonyl Group

The methanesulfonyl group (-SO2CH3) is introduced typically via sulfonylation of the aromatic ring or by conversion of hydroxyl intermediates to methanesulfonates.

- Methanesulfonic anhydride or methanesulfonyl chloride is reacted with hydroxyl-containing precursors or directly used to sulfonate aromatic rings.

- Base such as triethylamine is often used to neutralize the acid formed during the reaction.

- The reaction is conducted in aprotic solvents like tetrahydrofuran (THF) or chloroform at room temperature.

| Reagents | Conditions |

|---|---|

| Methanesulfonic anhydride | Dropwise addition at room temperature |

| Base | Triethylamine (1.5-3 equivalents) |

| Solvent | Tetrahydrofuran (THF) or chloroform |

| Reaction time | 1 hour stirring at room temperature |

| Workup | Quenching with ice water, acidification, extraction with chloroform, drying over MgSO4 |

This method affords methyl 3-methanesulfonyl-5-nitrobenzoate in good purity after chromatographic purification.

Esterification and Purification

The methyl ester functionality in methyl 3-methanesulfonyl-5-nitrobenzoate is often introduced or maintained by esterification using methanol and acid catalysts such as sulfuric acid or thionyl chloride.

Typical Esterification Conditions:

| Catalyst | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Concentrated sulfuric acid | Methanol | Reflux | Several hrs | Esterification and sulfonylation can be combined |

| Thionyl chloride | Methanol or chloroform | 0-25 °C | 1-2 hrs | Used for activation of carboxylic acids |

The esterification step is crucial to ensure the correct methyl ester is present for the target compound's stability and reactivity.

Summary Table of Preparation Steps

Research Findings and Notes

- The nitration step benefits from maintaining low temperatures to avoid dinitration or ring oxidation.

- Sulfonylation requires careful control of stoichiometry and base to prevent overreaction or side product formation.

- Esterification catalysts and solvents influence the purity and yield; thionyl chloride offers milder conditions compared to sulfuric acid.

- The nitro group’s electron-withdrawing effect facilitates selective sulfonylation at the 5-position relative to the nitro group.

- Hydrogenation for nitro reduction is efficient and widely used for preparing amino derivatives from nitrobenzoates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methanesulfonyl-5-nitrobenzoate, and how can regioselectivity be controlled during nitration/sulfonation?

- Methodology : A two-step approach is typically employed:

Sulfonation : Introduce the methanesulfonyl group at the meta position of methyl benzoate using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Nitration : Perform nitration with a nitric acid-sulfuric acid mixture at 0–5°C to favor para-substitution relative to the ester group. Regioselectivity is influenced by steric and electronic effects; lower temperatures reduce byproduct formation .

- Characterization : Confirm regiochemistry via (e.g., coupling patterns for aromatic protons) and LC-MS to verify molecular weight .

Q. How can the purity of Methyl 3-methanesulfonyl-5-nitrobenzoate be validated, and what analytical techniques are critical for identifying common impurities?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve impurities like unreacted precursors or positional isomers (e.g., ortho-nitro derivatives).

- XRD : Single-crystal X-ray diffraction confirms molecular structure and detects crystallographic impurities. SHELX-97 or OLEX2 suites are recommended for refinement .

- TGA/DSC : Assess thermal stability and decomposition profiles to identify solvates or hydrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for Methyl 3-methanesulfonyl-5-nitrobenzoate derivatives?

- Methodology :

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals, which are common in nitro-aromatics due to planar stacking. Refinement with the Hooft parameter improves R-factor convergence .

- Hydrogen Bonding Networks : Apply graph-set analysis (as per Etter’s rules) to differentiate between intramolecular and intermolecular interactions. For example, inspect motifs to confirm packing motifs .

- Data Cross-Validation : Compare experimental XRD data with computational models (DFT-optimized geometries) using software like Gaussian or ORCA .

Q. How do electronic effects of the methanesulfonyl and nitro groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength). The nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the ortho/para positions relative to itself.

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices and electrostatic potential maps, identifying electrophilic centers. The methanesulfonyl group enhances para-directing effects but may sterically hinder certain pathways .

- Isotopic Labeling : Track substitution sites using -labeled nitro groups in NMR or mass spectrometry .

Q. What experimental and computational approaches are used to predict the compound’s solubility and crystallinity for formulation studies?

- Methodology :

- Hansen Solubility Parameters (HSP) : Determine via turbidimetric titration in solvent blends (e.g., dioxane/water). High HSP hydrogen-bonding components correlate with poor aqueous solubility.

- Crystal Structure Prediction (CSP) : Use tools like Mercury CSD or Polymorph Predictor to model polymorph stability. The nitro and sulfonyl groups favor dense packing via π-π stacking and hydrogen bonds .

- Microscopy : SEM or PXRD analyzes crystal habit and polymorphic transitions under stress conditions (e.g., humidity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.